molecular formula C4H7BrO3 B108282 Methyl 2-bromo-2-methoxyacetate CAS No. 5193-96-4

Methyl 2-bromo-2-methoxyacetate

Cat. No. B108282
CAS RN: 5193-96-4
M. Wt: 183 g/mol
InChI Key: TVLFFKVMWDJCFG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-methoxyacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy- substituted compounds, which can provide insights into the reactivity and properties of similar molecules. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, indicating the potential reactivity of methoxy groups in halogenated compounds .

Synthesis Analysis

The synthesis of related compounds often involves halogenation and subsequent reactions with methoxy groups. For example, the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, has been achieved through methylation of 6-bromo-2-naphthol with various methylating agents . Similarly, the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate from methyl 2-bromoacetate suggests that bromoacetates can be used as starting materials for the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of bromo- and methoxy- substituted compounds can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was determined, revealing interactions that form a dimer and a six-atom ring that is not planar . These findings can provide insights into the potential molecular structure of methyl 2-bromo-2-methoxyacetate.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy- substituted compounds can vary depending on the other substituents present on the molecule. For example, 2-bromo-7-methoxytropone reacts with active methylene compounds to afford heptafulvene derivatives or coumarin derivatives, depending on the reactant . This suggests that methyl 2-bromo-2-methoxyacetate could potentially participate in reactions with active methylene compounds as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy- substituted compounds can be influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid are formed principally by hydrogen bonds and Br⋯O or π–π interactions, which can affect their melting points, solubility, and other physical properties . These interactions could be relevant to the properties of methyl 2-bromo-2-methoxyacetate as well.

Scientific Research Applications

  • Intermediate in Non-Steroidal Anti-Inflammatory Agent Synthesis : Methyl 2-bromo-2-methoxyacetate serves as an intermediate in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This application underscores its significance in pharmaceutical chemistry (Xu & He, 2010).

  • Enzymatic Kinetic Resolution : It is used as an acyl donor in the enzymatic kinetic resolution of 2-heptylamine, demonstrating its role in the synthesis of enantiomerically pure compounds (Sun, Dai, Meng, & Deng, 2010).

  • Brominolysis of Carbohydrate Iodides : This compound is involved in the brominolysis of carbohydrate iodides, playing a key role in the modification of carbohydrate structures (Lemieux & Fraser-Reid, 1964).

  • Formation of Cyclopropanes and Heterocycles : It is used in Michael initiated ring closure reactions to form cyclopropane lactones and fused heterocyclic compounds, showing its utility in organic synthesis (Farin˜a, Maestro, Martín, & Soria, 1987).

  • Synthesis of Haptens for Antibody Production : In the field of bioconjugate chemistry, it has been used to synthesize haptens for the production of antibodies against organophosphate pesticides, highlighting its application in immunology and environmental science (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).

  • Bipolar Membrane Electrodialysis : It's involved in the production of methyl methoxyacetate through bipolar membrane electrodialysis, indicating its role in green chemistry and safer chemical processes (Li, Huang, & Xu, 2009).

Safety And Hazards

Methyl 2-bromo-2-methoxyacetate is considered hazardous. It is a combustible liquid and vapor. It causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

properties

IUPAC Name

methyl 2-bromo-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLFFKVMWDJCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-methoxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
N Handler, T Erker - Scientia Pharmaceutica, 2005 - mdpi.com
… The potassium salt of 1 reacted with methyl 2-bromo-2-methoxyacetate via &-reaction to yield the corresponding acetale 2. This molecule is quite unstable and only characterized by its …
Number of citations: 2 www.mdpi.com
N Sakai, J Asano, Y Shimano, T Konakahara - Tetrahedron, 2008 - Elsevier
… 14c Treatment of methyl 2-bromo-2-methoxyacetate with diallylamine in the presence of Et 3 N in THF at room temperature gave N,O-acetal 39 in 93% yield (Scheme 4). …
Number of citations: 31 www.sciencedirect.com
N Sakai, K Tamura, K Shimamura, R Ikeda… - Organic …, 2012 - ACS Publications
… Table 1 shows the results of intermolecular annulation of ethynylaniline (1a) with N,O-acetal 2, which was prepared from methyl 2-bromo-2-methoxyacetate and piperidine in the …
Number of citations: 61 pubs.acs.org
N Sakai, H Hori, Y Yoshida, T Konakahara, Y Ogiwara - Tetrahedron, 2015 - Elsevier
… reduced pressure to give a crude methyl 2-bromo-2-methoxyacetate. To a freshly distilled … The unpurified methyl 2-bromo-2-methoxyacetate was dropwise added to the solution at 0 C…
Number of citations: 14 www.sciencedirect.com
D Sicker, H Hartenstein, R Hazard… - Journal of heterocyclic …, 1994 - Wiley Online Library
… The starting methyl 2-methoxy-2-(2-nitrophenylthio)acetate (1) was prepared from sodium 2-nitrophenolate and methyl 2-bromo-2-methoxyacetate in dry toluene. Reductive cyclization …
Number of citations: 21 onlinelibrary.wiley.com
N Sakai, J Asano, Y Kawada, T Konakahara - 2009 - Wiley Online Library
… Methyl 2-bromo-2-methoxyacetate was prepared according to the literature.5a … mmol), triethylamine (24 mmol), and methyl 2-bromo-2-methoxyacetate (20 mmol), and the solution was …
N Sakai, A Watanabe, R Ikeda, Y Nakaike… - Tetrahedron, 2010 - Elsevier
… Also, the ethylenediamine was treated with methyl 2-bromo-2-methoxyacetate 12d in the presence of diisopropylethylamine in THF at room temperature for 1 h to produce the …
Number of citations: 13 www.sciencedirect.com
M Kluge, H Hartenstein… - Journal of …, 1995 - Wiley Online Library
… with methyl bromoacetate, methyl 2-bromo-2-methoxyacetate and ethyl chloroformylformate … ) in absolute toluene (80 ml), methyl 2-bromo-2-methoxyacetate (3.65 g, 20 mmoles) in …
Number of citations: 17 onlinelibrary.wiley.com
NN Su, LX Xiong, SJ Yu, X Zhang, C Cui… - … Chemistry & High …, 2013 - ingentaconnect.com
… With a solution of methyl 2-bromo-2-methoxyacetate (4a, 6.0 g, 28.6 mmol) in acetone (30 mL) NaN3 (2.04 g, 31.4 mmol) was added at room temperature. Then the mixture was stirred …
Number of citations: 15 www.ingentaconnect.com
FM Kessabi, L Quaranta, R Beaudegnies, C Lamberth - Synlett, 2016 - thieme-connect.com
… [14] The thiol function in position 6 of the trisubstituted quinoline 7 could be alkylated with methyl 2-bromo-2-methoxyacetate, leading to ester 8. Finally, saponification of the ester …
Number of citations: 4 www.thieme-connect.com

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